6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the reaction of 2,4-dichlorophenol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and heating the reaction mixture to a temperature of around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives.
Scientific Research Applications
6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and antibacterial agent due to its ability to interact with biological targets.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one include:
- 4-Hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 6-Bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-one
- 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Uniqueness
What sets this compound apart from its similar compounds is the presence of two chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. These chlorine atoms can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
23611-67-8 |
---|---|
Molecular Formula |
C8H3Cl2NO2S |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
6,8-dichloro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
InChI Key |
GJOVPZHWOJPTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.